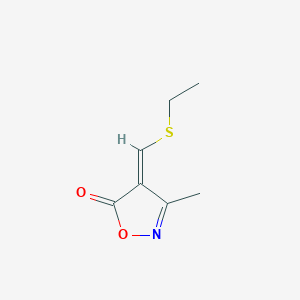![molecular formula C16H11NO2S B12878134 2-[(Quinolin-4-yl)sulfanyl]benzoic acid CAS No. 88350-80-5](/img/structure/B12878134.png)
2-[(Quinolin-4-yl)sulfanyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Quinolin-4-ylthio)benzoic acid is an organic compound that features a quinoline ring attached to a benzoic acid moiety via a sulfur atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline ring is known for its biological activity, making derivatives of quinoline valuable in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-4-ylthio)benzoic acid typically involves the reaction of 4-mercaptoquinoline with a benzoic acid derivative. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioether bond between the quinoline and benzoic acid moieties. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of 2-(Quinolin-4-ylthio)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Quinolin-4-ylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-(Quinolin-4-ylthio)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the quinoline ring.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-(Quinolin-4-ylthio)benzoic acid is primarily related to its interaction with biological targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects. The sulfur atom can also participate in redox reactions, contributing to the compound’s activity.
Comparación Con Compuestos Similares
Quinoline-4-carboxylic acid: Shares the quinoline ring but lacks the sulfur linkage.
4-Hydroxyquinoline: Contains a hydroxyl group instead of the thioether linkage.
2-Mercaptobenzoic acid: Features a thiol group attached to the benzoic acid moiety.
Uniqueness: 2-(Quinolin-4-ylthio)benzoic acid is unique due to the presence of both the quinoline ring and the thioether linkage, which confer distinct chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications.
Propiedades
Número CAS |
88350-80-5 |
|---|---|
Fórmula molecular |
C16H11NO2S |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
2-quinolin-4-ylsulfanylbenzoic acid |
InChI |
InChI=1S/C16H11NO2S/c18-16(19)12-6-2-4-8-14(12)20-15-9-10-17-13-7-3-1-5-11(13)15/h1-10H,(H,18,19) |
Clave InChI |
XKFDLENCUIFJFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)SC3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


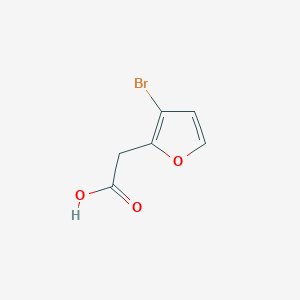
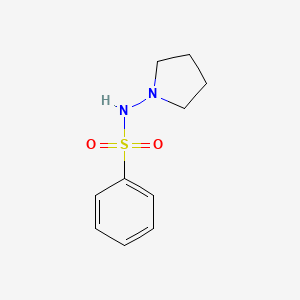
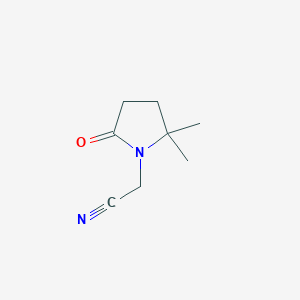
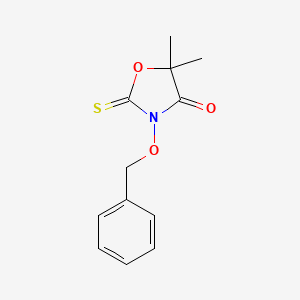


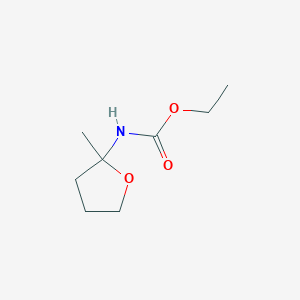

![4-Mercaptobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12878108.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12878118.png)


